molecular formula C8H6O3 B1655890 3a,7a-Dihydro-2-benzofuran-1,3-dione CAS No. 4436-49-1

3a,7a-Dihydro-2-benzofuran-1,3-dione

Cat. No.: B1655890
CAS No.: 4436-49-1
M. Wt: 150.13 g/mol
InChI Key: BHAPVHQLHQYNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,7a-Dihydro-2-benzofuran-1,3-dione is a chemical scaffold of significant interest in organic and medicinal chemistry due to its structural relationship to the privileged benzofuran class of compounds. Benzofuran derivatives are recognized as versatile precursors and core structures in the development of novel therapeutic agents and functional materials . As a key heterocyclic building block, this compound serves as a valuable intermediate for synthetic organic chemistry. The benzofuran-1,3-dione core is a versatile substrate in multi-component reactions and can be utilized for the design and discovery of new physiologically active molecules . Researchers leverage this scaffold to develop compounds for screening in various biological assays, given the known profile of analogous structures that exhibit a broad spectrum of pharmacological activities. These include potential antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making it a compelling structure for hit-to-lead optimization campaigns . Furthermore, the structural motif is integral in material science, particularly in polymer chemistry. Similar anhydride-based compounds are employed in copolymerization reactions, such as with epoxides, to produce polyesters, and can act as modifiers in composite materials to enhance crystallinity and mechanical properties . The reactivity of the dione functionality allows for further chemical modifications, enabling its incorporation into more complex molecular architectures for specialized applications. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAPVHQLHQYNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306468
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4436-49-1
Record name NSC176872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 3a,7a Dihydro 2 Benzofuran 1,3 Dione

Oxidation and Reduction Pathways of the Dione (B5365651) System

The dual functionality of 3a,7a-Dihydro-2-benzofuran-1,3-dione allows for a range of oxidative and reductive transformations, targeting either the anhydride (B1165640) moiety or the cyclohexene (B86901) double bond.

Oxidative Transformations to More Complex Derivatives

The carbon-carbon double bond in the cyclohexene ring is susceptible to various oxidative reactions. Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can lead to syn-dihydroxylation, cleaving the double bond to form a cis-diol. upenn.edu Under harsher conditions, this can proceed to the cleavage of the ring altogether.

Another significant oxidative pathway is epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react with the alkene to form an epoxide. This transformation proceeds via the concerted insertion of an oxygen atom into the double bond. The resulting epoxide is a valuable intermediate, as its strained three-membered ring can be opened by various nucleophiles to introduce new functionalities in a stereospecific manner. libretexts.org

Reductive Transformations to Less Oxidized Forms

Reduction of this compound can selectively target either the alkene or the anhydride carbonyl groups depending on the reagents and conditions employed.

Catalytic hydrogenation is a primary method for reducing the double bond. In the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, and under a hydrogen atmosphere, the cyclohexene ring is saturated to yield cis-cyclohexane-1,2-dicarboxylic anhydride. google.com This reaction is highly efficient and typically proceeds without affecting the anhydride ring. organic-chemistry.org

Conversely, the carbonyl groups of the anhydride can be reduced using metal hydrides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the anhydride to the corresponding diol, 1,2-bis(hydroxymethyl)cyclohex-4-ene. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can achieve a partial reduction to form a lactone. psu.edu

Reaction Type Reagent Functional Group Targeted Product
Hydrogenation H₂, Pd/CC=C Double Bondcis-cyclohexane-1,2-dicarboxylic anhydride
Hydride Reduction LiAlH₄Anhydride Carbonyls1,2-bis(hydroxymethyl)cyclohex-4-ene
Partial Reduction NaBH₄Anhydride CarbonylsCorresponding Lactone

This table summarizes the primary reductive transformations of this compound.

Investigations into Regioselectivity during Reduction Reactions

While this compound is a symmetrical molecule, the principles of regioselectivity in anhydride reduction are critical for understanding the reactivity of its unsymmetrical derivatives. The reduction of unsymmetrical cyclic anhydrides with metal hydrides can potentially yield two different lactone products. cdnsciencepub.com The outcome is governed by a combination of steric and electronic factors. cdnsciencepub.com

Studies on substituted anhydrides have shown that simple metal hydrides like NaBH₄ tend to attack the more sterically accessible carbonyl group. However, bulky, sterically hindered reducing agents, such as potassium tri-sec-butylborohydride (K-Selectride), exhibit reversed regioselectivity. psu.edu This is attributed to the large size of the hydride agent, which preferentially attacks the less hindered carbonyl group, leading to the reduction of the more sterically congested carbonyl. cdnsciencepub.com Electronic effects, such as chelation control by nearby substituents (e.g., a methoxy (B1213986) group), can also play a dominant role in directing the hydride attack, sometimes overriding steric considerations. cdnsciencepub.com

Substitution Reactions and Functionalization

The reactivity of this compound is not limited to its double bond and carbonyl reduction. The molecule also participates in electrophilic addition reactions at the double bond and nucleophilic substitution at the carbonyl centers.

Electrophilic Substitution Reactions on the Aromatic Core

The term "aromatic core" is not strictly accurate for this molecule, as the six-membered ring is a non-aromatic cyclohexene. The characteristic reaction of the double bond is electrophilic addition, not electrophilic aromatic substitution. libretexts.orgbyjus.com The pi electrons of the double bond act as a nucleophile, attacking electrophilic species. libretexts.org

A classic example is the addition of halogens, such as bromine (Br₂). The reaction of this compound with bromine in an inert solvent like methylene (B1212753) chloride results in the dissipation of the bromine color, indicating the saturation of the double bond to form a vicinal dibromide. upenn.eduupenn.edu The mechanism involves the formation of a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, leading to anti-addition of the bromine atoms across the double bond. masterorganicchemistry.com

Nucleophilic Substitution Reactions at Key Centers

The anhydride moiety is highly electrophilic and susceptible to nucleophilic attack at its carbonyl carbons. This reactivity is central to its use as a building block in synthesis. The reaction involves a nucleophilic acyl substitution mechanism, which typically leads to the opening of the anhydride ring.

Reaction with amines is a prominent example. Primary and secondary amines react readily with the anhydride to form an initial amic acid, which contains both an amide and a carboxylic acid functional group. fsu.edu If this intermediate is heated, it can undergo dehydration to form a cyclic imide, a five-membered ring containing the nitrogen atom. This is a common route for synthesizing cis-tetrahydroisoindole-1,3-dione derivatives. sigmaaldrich.com

Similarly, alcohols can act as nucleophiles, attacking the anhydride to yield a monoester containing a free carboxylic acid. This esterification reaction is a straightforward method for introducing ester functionality. The reaction with water leads to hydrolysis, opening the ring to form the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid. upenn.edu These ring-opening reactions are fundamental to the utility of this compound in polymer and materials science, for example as a curing agent for epoxides. sigmaaldrich.com

Nucleophile Initial Product Final Product (with heating)
Amine (R-NH₂) Amic AcidCyclic Imide
Alcohol (R-OH) Monoester-
Water (H₂O) Dicarboxylic Acid-

This table outlines the products of nucleophilic attack on the anhydride ring of this compound.

Cyclization, Rearrangement, and Domino Reaction Mechanisms of this compound

The reactivity of this compound, also known as cis-4-cyclohexene-1,2-dicarboxylic anhydride, is characterized by the interplay between its strained bicyclic core and the highly reactive cyclic anhydride functional group. This structure is amenable to a variety of transformations, including ring-opening reactions, and can be a building block in more complex cascade or domino sequences that efficiently construct intricate molecular architectures.

Mechanisms of Ring-Opening and Ring-Closure Reactions

The formation of this compound is a classic example of a ring-closure reaction, specifically the Diels-Alder cycloaddition between 1,3-butadiene (B125203) and maleic anhydride. This pericyclic reaction proceeds through a concerted transition state, forming the six-membered ring and the fused furanone ring simultaneously with high stereoselectivity. computationalscience.org

Conversely, the most prominent reaction mechanism for this compound is the ring-opening of the cyclic anhydride. This occurs via nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. The tetrahedral intermediate then collapses, breaking the acyl-oxygen bond and opening the five-membered ring. This type of reaction is fundamental to the use of cyclic anhydrides in polymer and synthetic chemistry. cornell.edu

Common nucleophiles that initiate this ring-opening include:

Water (Hydrolysis): In the presence of water, the anhydride ring opens to form the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid. chemrxiv.org

Alcohols (Alcoholysis): Reaction with an alcohol yields a monoester, where one carbonyl group is converted to an ester and the other to a carboxylic acid.

Amines (Aminolysis): Amines react similarly to form a monoamide-monocarboxylic acid derivative.

This ring-opening reactivity is harnessed in alternating ring-opening polymerization (ROCOP) with epoxides, such as cyclohexene oxide, to produce polyesters. cornell.edursc.org In these catalytically driven processes, the anhydride and epoxide monomers are incorporated into the polymer chain in a sequential manner, allowing for the synthesis of well-defined materials. cornell.edursc.org

NucleophileReaction TypeProduct
Water (H₂O)HydrolysisDicarboxylic Acid
Alcohol (R-OH)AlcoholysisMonoester
Amine (R-NH₂)AminolysisMonoamide
Epoxide/CatalystRing-Opening PolymerizationPolyester

Intramolecular Cascade Reactions and Their Control

While this compound itself is more commonly a precursor, its structural motifs are relevant to intramolecular cascade reactions. Cascade (or domino) reactions are highly efficient processes where a single event triggers a sequence of subsequent reactions to form complex products without isolating intermediates. acs.org

Control over these cascades is achieved by careful substrate design and selection of reagents or catalysts. For instance, in related systems, a base-mediated addition can trigger a subsequent intramolecular cyclization. An example is the tandem Henry/oxa-Michael route used to synthesize dihydrobenzo[c]furan systems, where a base mediates a nitronate addition to a formyl group, and the resulting alcoholate intermediate undergoes an intramolecular addition to an unsaturated system to form the heterocyclic ring.

The efficiency of cascade reactions lies in their ability to form multiple chemical bonds and stereocenters in a single operation, which is a central goal in modern organic synthesis. acs.org

Oxa-Michael Addition Reactions for C-O Skeleton Construction

The oxa-Michael addition is a crucial reaction for forming carbon-oxygen bonds and constructing oxygen-containing heterocyclic skeletons. This reaction involves the conjugate addition of an oxygen nucleophile (like an alcohol or a hydroxyl group) to an α,β-unsaturated carbonyl compound.

While the anhydride moiety of this compound is not a typical Michael acceptor, intramolecular oxa-Michael additions are highly relevant for the synthesis of related benzofuran (B130515) and isobenzofuran (B1246724) structures. For example, chiral 1,3-dihydroisobenzofurans can be synthesized with high enantioselectivity through an organocatalyzed intramolecular oxa-Michael reaction of substrates containing a benzylic alcohol and a tethered enone or α,β-unsaturated ester.

This strategy demonstrates how the C-O bond and the furan (B31954) ring system can be constructed in a controlled manner, highlighting a key mechanistic pathway in the synthesis of compounds related to the benzofuran family.

Mechanistic Elucidation through Advanced Reaction Pathway Simulations

Advanced computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of chemical reactions. nccr-must.ch Such simulations allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, offering deep insights that complement experimental findings. nih.govnccr-must.ch

For reactions involving this compound and related structures, computational studies have been instrumental:

Diels-Alder Formation: DFT calculations have been used to study the mechanism of the Diels-Alder reaction between dienes and maleic anhydride. nccr-must.chresearchgate.net These studies confirm that the reaction is typically concerted and allow for the analysis of orbital interactions that dictate its high stereoselectivity. acs.orgnccr-must.ch

Anhydride Ring-Opening: The mechanism of hydrolysis for cyclic anhydrides has been modeled to determine reaction pathways and activation barriers. nih.gov Simulations show that a water molecule first hydrogen-bonds to the anhydride, weakening the C-O bridge bond, before the ring opens to form two carboxyl groups. nih.gov Computational studies have also been applied to understand the initiation and propagation steps in the ring-opening copolymerization of cyclic anhydrides and epoxides. acs.org

Condensation Reactions: DFT has been used to investigate the reaction pathways of Knoevenagel condensations, comparing different catalysts and rationalizing the formation of specific products in tandem Knoevenagel/Michael reactions. acs.orgacs.orgresearchgate.net These studies help explain reaction selectivity and optimize conditions for desired outcomes. acs.orgacs.org

Through these simulations, a detailed, atom-level understanding of reaction mechanisms, transition state structures, and the influence of catalysts can be achieved, guiding the rational design of new synthetic methods and materials. acs.org

An exploration of the advanced organic synthesis applications stemming from the versatile chemical scaffold, this compound, reveals its significant role as a precursor to a wide array of complex molecules. While the dihydro core itself is a product of the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, its derivatives and analogs are central to the construction of functionalized aromatic and fused heterocyclic systems.

Computational and Spectroscopic Characterization in Dihydrobenzofuran 1,3 Dione Research

Computational Chemistry Applications

Computational chemistry offers profound insights into the behavior of molecules at an atomic and electronic level, enabling predictions of their chemical properties and reaction dynamics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular structures and to understand the distribution of electrons within the molecule. This information is fundamental to predicting the molecule's stability and how it will interact with other chemical species. In studies of related benzofuran compounds, DFT has been successfully used to correlate theoretical calculations with experimental data from techniques like X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of computational chemistry that helps in understanding and predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap generally suggests higher reactivity. For benzofuran-based structures, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. For instance, in various isobenzofuran (B1246724) derivatives, DFT calculations have shown that the HOMO-LUMO gap can be tuned by altering substituents, which in turn affects the compound's electronic properties and potential applications in materials science. nih.govbeilstein-journals.org

Below is an illustrative table of HOMO-LUMO energies for a generic benzofuran derivative, demonstrating the type of data generated from these calculations.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

Note: This data is illustrative for a generic benzofuran derivative and does not represent "3a,7a-Dihydro-2-benzofuran-1,3-dione".

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) are calculated from the HOMO and LUMO energies. These descriptors are rooted in Pearson's Hard and Soft Acids and Bases (HSAB) principle, which helps in predicting the outcome of chemical reactions. For instance, a "soft" molecule with a small HOMO-LUMO gap is more likely to react with a "soft" reagent.

Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within a molecule. For complex structures like substituted benzofurans, these descriptors are invaluable for understanding regioselectivity in chemical reactions.

An illustrative table of global reactivity descriptors for a hypothetical benzofuran derivative is presented below.

DescriptorValue (Illustrative)
Chemical Potential (μ)-4.15 eV
Chemical Hardness (η)2.35 eV
Electrophilicity Index (ω)3.66 eV

Note: This data is illustrative and does not represent "this compound".

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer). Geometry optimization is a computational process that determines the bond lengths, bond angles, and dihedral angles that correspond to this minimum energy state. For a molecule like "this compound," which has a non-planar structure, conformational analysis can reveal the preferred spatial arrangement of its fused ring system. These studies are essential for understanding how the molecule might interact with biological targets or other reactants in a chemical synthesis.

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy barrier for a given reaction pathway. This information is critical for predicting reaction rates and understanding reaction mechanisms. For instance, in the synthesis or modification of benzofuran derivatives, DFT calculations can be used to compare the feasibility of different reaction pathways, guiding the design of more efficient synthetic routes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For "this compound," ¹H NMR would provide information on the number of different types of protons, their connectivity, and their stereochemical relationships. researchgate.net Similarly, ¹³C NMR would reveal the number of unique carbon environments, including the carbonyl carbons of the dione (B5365651) functionality. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound," characteristic IR absorption bands would be expected for the C=O stretching of the anhydride (B1165640) group and C-O stretching of the furan (B31954) ring. The presence and position of these bands can confirm the integrity of the key functional groups. spectrabase.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can offer clues about the molecule's structure. nist.gov

The following table summarizes the expected spectroscopic data for a compound with the structure of "this compound," based on general principles and data from similar compounds.

TechniqueExpected Observations (Illustrative)
¹H NMR Signals corresponding to protons on the dihydrofuran and cyclohexene (B86901) rings, with chemical shifts and coupling constants indicative of their specific chemical and spatial environments.
¹³C NMR Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton.
IR Spectroscopy Strong absorption bands in the region of 1750-1850 cm⁻¹ (anhydride C=O stretching) and around 1200-1000 cm⁻¹ (C-O stretching).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₆O₃ (150.13 g/mol ). echemi.com

Note: This data is illustrative and based on general spectroscopic principles for the given structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of cis-1,2,3,6-tetrahydrophthalic anhydride. The molecule's symmetry, possessing a plane that bisects the double bond and the anhydride oxygen, simplifies its spectra by rendering pairs of protons and carbons chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. For this compound, three unique signals are typically observed in deuterated chloroform (B151607) (CDCl₃). bartleby.com

Olefinic Protons (H-4, H-5): These protons on the carbon-carbon double bond appear as a multiplet around δ 5.90 ppm.

Bridgehead Protons (H-3a, H-7a): The two protons adjacent to the carbonyl groups are equivalent and resonate as a multiplet at approximately δ 3.48 ppm.

Allylic Protons (H-3, H-6): The four allylic protons are also equivalent due to symmetry and appear as a multiplet around δ 2.68 ppm. bartleby.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, the eight carbon atoms produce four distinct signals. bartleby.com

Carbonyl Carbons (C-1, C-3): The two equivalent carbons of the anhydride carbonyl groups appear furthest downfield, typically around δ 174.7 ppm.

Olefinic Carbons (C-4, C-5): The two carbons involved in the double bond are equivalent and resonate at approximately δ 125.5 ppm.

Bridgehead Carbons (C-3a, C-7a): The two saturated carbons bonded to the anhydride oxygen show a signal around δ 39.3 ppm.

Allylic Carbons (C-3, C-6): The two equivalent allylic carbons resonate furthest upfield at approximately δ 26.1 ppm. bartleby.com

Interactive Data Table: NMR Spectral Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride in CDCl₃ bartleby.com

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Carbonyl (C-1, C-3)-174.7
Olefinic (C-4, C-5)5.90125.5
Bridgehead (C-3a, C-7a)3.4839.3
Allylic (C-3, C-6)2.6826.1

Advanced 2D NMR Techniques: While 1D spectra provide foundational data, 2D NMR experiments would be employed for definitive structural confirmation.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH carbons (the bridgehead carbons) and negative signals for CH₂ carbons (the allylic carbons), while quaternary carbons (the carbonyls) and CH carbons (the olefinic carbons) would be absent, confirming their assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the olefinic protons (H-4/5) and the allylic protons (H-3/6), as well as between the allylic protons (H-3/6) and the bridgehead protons (H-3a/7a).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for unambiguous assignment. For instance, the proton signal at δ 5.90 would correlate with the carbon signal at δ 125.5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. A key correlation would be between the bridgehead protons (H-3a/7a) and the carbonyl carbons (C-1/3), confirming the anhydride ring's connection to the cyclohexene backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of cis-1,2,3,6-tetrahydrophthalic anhydride is characterized by distinctive peaks corresponding to the cyclic anhydride and alkene moieties. bartleby.comchemicalbook.com

Anhydride C=O Stretching: Cyclic anhydrides exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are typically observed at high wavenumbers, around 1848 cm⁻¹ (asymmetric) and 1782 cm⁻¹ (symmetric). The high frequency of these absorptions is a hallmark of the strained five-membered anhydride ring.

Alkene C=C Stretching: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring gives rise to a peak of medium intensity near 1650 cm⁻¹.

C-H Stretching: Absorptions around 3020-3100 cm⁻¹ correspond to the C-H stretching of the olefinic protons (=C-H), while those just below 3000 cm⁻¹ arise from the C-H stretching of the saturated (sp³) carbons.

C-O Stretching: The C-O stretching vibrations of the anhydride group typically appear in the 1300-900 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands bartleby.com

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
Asymmetric C=O Stretch1848Cyclic Anhydride
Symmetric C=O Stretch1782Cyclic Anhydride
C=C Stretch1650Alkene
=C-H Stretch~3050Alkene
C-O Stretch1230Anhydride

Mass Spectrometry (e.g., HRMS, LCMS, GCMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecule's mass and its fragmentation pattern upon ionization, which helps in confirming its structure. The compound has a molecular weight of 152.15 g/mol . scbt.com

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The EI spectrum of cis-1,2,3,6-tetrahydrophthalic anhydride shows a discernible molecular ion peak at m/z 152. nist.govnist.gov

The most characteristic fragmentation pathway for this molecule is a retro-Diels-Alder reaction . whitman.edu The cyclohexene ring cleaves to yield two charged fragments, which are detected by the spectrometer:

Maleic Anhydride Cation Radical: The loss of the neutral diene (1,3-butadiene, 54 Da) results in a prominent peak at m/z 98.

1,3-Butadiene (B125203) Cation Radical: The loss of neutral maleic anhydride (98 Da) results in a base peak at m/z 54.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₈H₈O₃.

Interactive Data Table: Key EI-MS Fragmentation Data nist.govnist.gov

m/z Value Proposed Fragment Fragmentation Pathway
152[C₈H₈O₃]⁺˙ (Molecular Ion)-
98[C₄H₂O₃]⁺˙ (Maleic Anhydride)Retro-Diels-Alder
54[C₄H₆]⁺˙ (1,3-Butadiene)Retro-Diels-Alder

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The application of chiral chromatography to cis-1,2,3,6-tetrahydrophthalic anhydride requires careful consideration of its stereochemistry. Due to an internal plane of symmetry, the cis isomer is a meso compound and is therefore achiral. As such, it will not be resolved into enantiomers on a chiral column.

However, chiral chromatography is an indispensable technique for analyzing related chiral compounds. For instance, the corresponding trans-1,2,3,6-tetrahydrophthalic anhydride diastereomer lacks this plane of symmetry and is chiral, existing as a pair of enantiomers. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to separate and quantify these enantiomers.

The separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times on the column. This allows for the determination of the enantiomeric excess (ee) in a sample of the trans isomer or other chiral derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample. This experimental data is compared against the theoretical values calculated from the molecular formula, C₈H₈O₃, to confirm the compound's elemental composition.

The theoretical composition is:

Carbon (C): 63.16%

Hydrogen (H): 5.30%

Oxygen (O): 31.54%

For a sample to be considered pure, the experimentally determined percentages must typically fall within ±0.4% of the theoretical values. This analysis serves as a fundamental check of purity and composition, complementing the structural data obtained from spectroscopic methods.

Interactive Data Table: Elemental Composition of C₈H₈O₃

Element Symbol Theoretical Mass %
CarbonC63.16%
HydrogenH5.30%
OxygenO31.54%

Role of Dihydrobenzofuran 1,3 Dione in Advanced Materials Science Applications

Building Blocks for N-Type Conjugated Polymers

There is a notable absence of specific research detailing the use of 3a,7a-Dihydro-2-benzofuran-1,3-dione as a direct building block for N-type conjugated polymers in the surveyed literature. While the broader class of benzofuran (B130515) derivatives is explored in polymer chemistry, the specific contributions and resulting properties of polymers derived from this exact dihydro-isomer are not well-documented. The synthesis of N-type conjugated polymers often involves the incorporation of electron-deficient units to facilitate electron transport. While anhydride-containing monomers can be conceptualized for such purposes, specific data on the polymerization of "this compound" and the electronic characteristics of the resulting polymers are not available.

Applications in Organic Electronics (e.g., Organic Field-Effect Transistors, Thermoelectric Devices)

Specific applications of This compound in organic electronic devices like Organic Field-Effect Transistors (OFETs) or thermoelectric devices are not described in the existing scientific literature. Research in organic electronics often highlights various heterocyclic compounds, including other benzofuran derivatives, as components of active semiconductor layers. However, performance data, such as charge carrier mobility or thermoelectric figures of merit for materials specifically derived from "this compound," are not available. The development of materials for these applications requires a deep understanding of their electronic properties, molecular packing, and stability, which has not been specifically reported for polymers of this compound.

Development of Conductive Fibers and Electronic Textiles

The role of This compound in the development of conductive fibers and electronic textiles is not documented in the reviewed literature. The creation of conductive textiles often involves the integration of inherently conductive polymers or the application of conductive coatings to traditional fibers. While novel monomers are continuously being explored to create materials with improved conductivity, flexibility, and processability for wearable electronics, "this compound" has not been identified as a key component in these advancements.

Future Research Directions and Unexplored Avenues in 3a,7a Dihydro 2 Benzofuran 1,3 Dione Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While the parent 3a,7a-Dihydro-2-benzofuran-1,3-dione is achiral, its derivatives can possess multiple stereocenters, making the development of asymmetric synthetic routes a critical research frontier.

Future efforts will likely focus on catalytic enantioselective methods to access chiral derivatives. Organocatalysis, in particular, presents a promising avenue. For instance, the use of chiral bifunctional catalysts, such as quinine-derived urea, has proven highly effective in achieving enantioselective [3+2] annulation reactions to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol. rsc.org Applying similar catalytic strategies to reactions involving this compound could unlock pathways to novel, enantiopure scaffolds.

Research could be directed towards the following areas:

Catalytic Asymmetric Diels-Alder Reactions: Designing chiral Lewis acid or organocatalysts to mediate the reaction between substituted furans and maleic anhydride (B1165640) derivatives to yield enantiopure bicyclic products directly.

Kinetic Resolution: Developing enzyme- or catalyst-based methods for the kinetic resolution of racemic derivatives of this compound.

Desymmetrization Reactions: Exploring asymmetric transformations that selectively react with one of the two identical functional groups in a symmetrically substituted derivative of the parent compound.

The table below outlines potential asymmetric strategies and their targeted outcomes.

Asymmetric MethodologyCatalyst TypePotential Outcome
Enantioselective [3+2] AnnulationChiral Urea/ThioureaSynthesis of complex spiro-heterocycles rsc.org
Asymmetric Diels-AlderChiral Lewis AcidsDirect access to enantiopure bicyclic adducts
Enzymatic Kinetic ResolutionLipases, EsterasesSeparation of racemic mixtures of derivatives
Catalytic DesymmetrizationChiral Transition MetalsEnantioselective functionalization of derivatives

Exploration of Unique Reaction Mechanisms and Unconventional Selectivity Patterns

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for unlocking its full synthetic potential. The interplay between its strained ring system and the reactive anhydride functionality can lead to unique and potentially unconventional chemical behavior.

Future investigations should probe the retro-Diels-Alder reaction and subsequent rearrangements under various conditions (thermal, photochemical, catalytic). The selectivity of these transformations is a key area for exploration. For example, studies on related 2-hydroxychalcones have shown that reaction conditions can be fine-tuned to selectively produce different benzofuran (B130515) isomers. nih.gov Similar systematic studies on this compound could reveal novel pathways to functionalized benzofurans.

Key research questions to address include:

Controlling Retro-Diels-Alder Reactivity: Can catalysts be developed to control the temperature and selectivity of the retro-Diels-Alder reaction, allowing for the controlled release of furan (B31954) and maleic anhydride synthons?

Stereoelectronic Effects: How do substituents on the bicyclic frame influence the stereochemical outcome of subsequent reactions, such as nucleophilic attack on the anhydride or ring-opening?

Cascade Reactions: Can the inherent reactivity of the compound be harnessed to design novel cascade reactions, where multiple bonds are formed in a single operation? For instance, Michael additions to related cyclohexane-1,3-diones have been shown to initiate intramolecular cyclizations, leading to complex heterocyclic systems. rsc.org

Application in the Synthesis of Complex Natural Products and Synthetic Targets

Benzofuran derivatives are integral components of numerous biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to antimicrobial. rsc.orgnih.gov The compact and functionalized structure of this compound makes it an attractive starting material for the efficient synthesis of such complex targets.

Future research will undoubtedly leverage this building block in total synthesis campaigns. Its structure provides a pre-formed oxygenated heterocyclic ring and functionalities that can be elaborated into more complex systems. The total synthesis of natural products like puerariafuran, XH-14, and ribisin A has relied on the strategic construction of a benzofuran core. nih.govrsc.org Using this compound as a starting point could offer more convergent and efficient synthetic routes.

Promising applications in synthesis include:

Divergent Synthesis: Using the adduct as a common intermediate to generate a library of diverse benzofuran-containing molecules for biological screening.

Biomimetic Synthesis: Employing the compound in synthetic routes that mimic the proposed biosynthetic pathways of natural products.

Fragment-Based Drug Discovery: Utilizing derivatives of this compound as core fragments for the development of new therapeutic agents.

The following table lists examples of natural products containing a benzofuran core that represent potential synthetic targets.

Natural ProductBiological ActivityKey Synthetic Challenge
PuerariafuranInhibits advanced glycation end products nih.govEfficient construction of the substituted benzofuran ring nih.gov
XH-14Not specifiedMulti-step synthesis involving coupling and cyclization reactions rsc.org
Ribisin ANot specifiedConstruction of the tricyclic scaffold containing the benzofuran moiety rsc.org
AmiodaroneAnti-arrhythmic agent dtu.dkEfficient formation of the 2-substituted benzofuran dtu.dk

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict reactivity, elucidate reaction mechanisms, and design novel molecules with desired properties. Applying advanced computational modeling to this compound can accelerate discovery and provide insights that are difficult to obtain through experimentation alone.

Future research should integrate computational methods, such as Density Functional Theory (DFT), with experimental studies. DFT calculations can be used to model transition states, predict the stereochemical outcomes of reactions, and understand the electronic structure of the molecule. researchgate.net Such studies can guide the development of new catalysts and reaction conditions for selective transformations.

Areas for computational investigation include:

Mechanism Elucidation: Modeling the energy profiles of potential reaction pathways, including the Diels-Alder/retro-Diels-Alder equilibrium and subsequent rearrangements, to identify the factors controlling selectivity.

Predictive Catalysis: Simulating the interaction of the substrate with various chiral catalysts to predict which catalyst will provide the highest enantioselectivity, thereby streamlining the experimental discovery process.

Materials Design: Predicting the properties of polymers derived from this compound. Computational modeling can help in designing polymers with specific thermal, mechanical, or optical properties for advanced materials applications. Molecular docking studies can also predict the binding of derivatives to biological targets, aiding in drug design. researchgate.net

Q & A

Q. What are the established synthetic routes for 3a,7a-Dihydro-2-benzofuran-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Diels-Alder reactions between furan derivatives and maleic anhydride. For example, cycloaddition of furan and maleic anhydride under reflux in dichloromethane with Lewis acid catalysts (e.g., ZnCl₂) yields the bicyclic intermediate, which is oxidized to the final product . Yield optimization requires precise temperature control (70–90°C) and anhydrous conditions to prevent hydrolysis. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Alternative routes include epoxidation of dihydro precursors, but these often require harsher conditions (e.g., peroxides at 120°C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the bicyclic structure. Key signals include the deshielded carbonyl carbons (~170 ppm) and the olefinic protons (δ 5.8–6.2 ppm) .
  • X-ray Crystallography: Resolve stereochemistry (e.g., endo/exo configurations) by growing single crystals in ethyl acetate at 4°C .
  • Mass Spectrometry: High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 179.07) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values typically range from 25–50 µM .
  • Anti-inflammatory Screening: Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (ELISA-based protocols) .

Q. How should researchers assess the compound’s toxicity profile?

Methodological Answer:

  • Acute Toxicity: Perform OECD 423 tests on rodent models (oral administration, 14-day observation).
  • Cytotoxicity: Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines. LD₅₀ values >100 µM indicate low cytotoxicity .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors: Replace batch reactors to enhance heat transfer and reduce side reactions (e.g., dimerization). Achieve 85% yield at 0.5 L/min flow rate .
  • Chiral Catalysts: Use Jacobsen’s salen-Mn(III) complexes for enantioselective epoxidation, achieving >90% enantiomeric excess (ee) .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivatization: Introduce substituents (e.g., halogens, methyl groups) at positions 5 and 6 via electrophilic substitution. Test modified compounds in enzyme inhibition assays (e.g., HDAC or kinase panels) .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., DHODH) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize solvents (e.g., HPLC-grade), catalysts (e.g., anhydrous ZnCl₂), and reaction times.
  • Meta-Analysis: Compare datasets across studies (e.g., antimicrobial IC₅₀ values) using ANOVA to identify outliers. For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .

Q. What advanced computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. B3LYP/6-31G* basis sets are recommended .
  • Reaction Pathway Modeling: Use Gaussian 16 to simulate transition states in Diels-Alder reactions, optimizing diene/dienophile geometries .

Q. How can degradation pathways under physiological conditions be studied?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed diacids) .
  • Metabolic Stability Assays: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life (t₁/₂) <30 min indicates rapid hepatic clearance .

Q. What novel applications exist beyond antimicrobial/anti-inflammatory roles?

Methodological Answer:

  • Antiviral Drug Development: Screen against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using fluorescence resonance energy transfer (FRET) assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Enzyme Inhibition: Test as a human dihydroorotate dehydrogenase (DHODH) inhibitor via spectrophotometric assays (monitor absorbance at 600 nm for ubiquinone reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,7a-Dihydro-2-benzofuran-1,3-dione
Reactant of Route 2
3a,7a-Dihydro-2-benzofuran-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.